2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine
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Overview
Description
2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy and dimethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Shares the methoxy group and pyridine ring but lacks the pyrazole moiety.
Pyrrolopyrazine Derivatives: Contain similar nitrogen-containing heterocycles and exhibit various biological activities.
Uniqueness
2-(6-Methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyridine and pyrazole rings, along with methoxy and dimethyl groups, distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-7-8(2)14-15(11(7)12)9-4-5-10(16-3)13-6-9/h4-6H,12H2,1-3H3 |
InChI Key |
AKVFYDJCGZRUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CN=C(C=C2)OC)N |
Origin of Product |
United States |
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